molecular formula C22H23N5O3 B11275944 2-(4-benzylpiperazin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

2-(4-benzylpiperazin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B11275944
M. Wt: 405.4 g/mol
InChI Key: AGHNBTIZBLWFOB-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound that features a piperazine ring and a phthalazinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.

    Formation of the Phthalazinone Derivative: The next step involves the synthesis of the phthalazinone moiety, which can be achieved by the reaction of phthalic anhydride with hydrazine to form 4-oxo-3,4-dihydrophthalazine.

    Coupling Reaction: The final step involves the coupling of the 4-benzylpiperazine with the phthalazinone derivative using a suitable coupling agent such as carbodiimide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.

    Pharmacology: Research is conducted to evaluate its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets in the body. The piperazine ring and phthalazinone moiety allow the compound to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazine: A simpler compound with similar structural features but lacking the phthalazinone moiety.

    4-oxo-3,4-dihydrophthalazine: A compound that shares the phthalazinone moiety but lacks the piperazine ring.

Uniqueness

2-(4-benzylpiperazin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is unique due to the combination of the piperazine ring and phthalazinone moiety, which imparts distinct biological activities and chemical properties. This combination allows for specific interactions with biological targets that are not possible with simpler compounds.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

InChI

InChI=1S/C22H23N5O3/c28-20-18-9-5-4-8-17(18)19(24-25-20)14-23-21(29)22(30)27-12-10-26(11-13-27)15-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,23,29)(H,25,28)

InChI Key

AGHNBTIZBLWFOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NCC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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